1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene
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Overview
Description
1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methyl-substituted benzene ring through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The sulfur atom can form strong bonds with metal ions, potentially inhibiting metalloproteins and enzymes .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)benzene .
- 3-(Trifluoromethyl)phenyl isocyanate .
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester .
Uniqueness: 1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene is unique due to the presence of both a trifluoromethyl group and a sulfur atom, which impart distinct chemical and physical properties.
Properties
CAS No. |
730-03-0 |
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Molecular Formula |
C14H11F3S |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H11F3S/c1-10-4-2-6-12(8-10)18-13-7-3-5-11(9-13)14(15,16)17/h2-9H,1H3 |
InChI Key |
BVNAFXTXZBRUHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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